molecular formula C8H14Cl2N4 B2544438 N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride CAS No. 1389310-07-9

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride

Cat. No.: B2544438
CAS No.: 1389310-07-9
M. Wt: 237.13
InChI Key: XSPXVKUSJFPCNR-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is a high-purity chemical compound with the molecular formula C9H16Cl2N4, designed for research applications. This molecule features a synthetically versatile pyrimidin-4-amine group linked to a stereochemically defined (3S)-pyrrolidine ring, a scaffold highly valued in medicinal chemistry . The pyrrolidine ring is a privileged saturated structure that provides significant three-dimensional (3D) coverage and stereochemical complexity to molecules, enhancing their ability to interact with biological targets in a specific manner . Its non-planarity and sp 3 -hybridization contribute to improved solubility and optimized physicochemical parameters, which are crucial for developing compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . The presence of the chiral center on the pyrrolidine ring is particularly important, as the spatial orientation of substituents can lead to a different biological profile due to distinct binding modes with enantioselective proteins . The pyrimidine-amine moiety is a known pharmacophore in kinase inhibitor research, with analogues being investigated as potent inhibitors of targets like CDK2 (Cyclin-dependent kinase 2), which is implicated in cancer . This makes the compound a valuable building block for researchers designing and synthesizing novel bioactive molecules, particularly in the discovery of anticancer and antibacterial agents, central nervous system therapeutics, and anti-inflammatory drugs . The dihydrochloride salt form ensures enhanced solubility in aqueous systems for in vitro biological testing. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;;/h2,4,6-7,9H,1,3,5H2,(H,10,11,12);2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPXVKUSJFPCNR-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Kinase Inhibition

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride has been investigated for its inhibitory effects on various kinases, particularly Protein Kinase B (PKB). The compound exhibits selective inhibition, which is crucial for developing targeted cancer therapies. In studies, it demonstrated a significant ability to inhibit PKB, which is involved in multiple signaling pathways related to cell growth and survival.

Case Study : A study highlighted that modifications of similar pyrimidine derivatives led to compounds with enhanced selectivity for PKB over closely related kinases, indicating the potential of pyrimidine-based compounds in cancer treatment .

Antitumor Activity

The compound's ability to modulate signaling pathways has been linked to antitumor activity. In vivo studies showed that derivatives of pyrimidine compounds could inhibit the growth of human tumor xenografts, suggesting that this compound may have therapeutic potential against specific types of cancer.

Data Table: Antitumor Activity of Pyrimidine Derivatives

Compound NameTarget KinaseIC50 (nM)Tumor ModelReference
N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinoline sulfonamidePKB590Nude mice xenograft
N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-aminesPKBβVariesHuman tumor xenografts

Drug Design and Optimization

The fluorination of pyrimidine derivatives is a common strategy in drug design to enhance pharmacokinetic properties. This compound serves as a building block for synthesizing fluorinated compounds, which can improve metabolic stability and bioavailability.

Research Insight : The incorporation of fluorine atoms into drug candidates has been shown to affect their interaction with biological targets, potentially leading to improved efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and other inflammatory mediators . This inhibition leads to a reduction in the production of pro-inflammatory compounds, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Counterparts

The (3S) enantiomer is often compared to its (3R) counterpart, N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride (CAS 1448850-68-7). Both share identical molecular formulas (C₈H₁₂N₄·2HCl ) and weights (164.21 g/mol ) but differ in stereochemistry, leading to distinct biological activities. For example, the (3S) isomer may exhibit higher binding affinity to specific enzyme pockets due to spatial compatibility .

Property (3S)-Isomer (3R)-Isomer
CAS Number 1389310-07-9 1448850-68-7
Molecular Weight 164.21 g/mol 164.21 g/mol
Stereochemical Influence Enhanced target selectivity Reduced activity in some assays

Substituted Derivatives

This substitution increases molecular weight to 305.13 g/mol and enhances lipophilicity and metabolic stability, making it valuable in agrochemical and material science research .

Property (3S)-Base Compound CF₃-Substituted (3R) Analog
Molecular Weight 164.21 g/mol 305.13 g/mol
Key Feature Chiral pyrrolidine CF₃ group for enhanced reactivity
Applications Drug intermediates Agrochemicals, materials

2.2.2 Methyl-Substituted Analogs The 6-methyl derivatives, such as 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride (CAS 1448850-58-5) and its (3R) counterpart (CAS 1448850-52-9), add a methyl group to the pyrimidine ring.

Property (3S)-Base Compound 6-Methyl (3S) Derivative
CAS Number 1389310-07-9 1448850-58-5
Molecular Weight 164.21 g/mol ~178.24 g/mol (estimated)
Advantage Simple structure Enhanced metabolic stability

Piperidine-Based Analogs

This change increases molecular complexity (MW: 267.76 g/mol) and is linked to applications in immunosuppressant therapies, such as Ritlecitinib development .

Key Research Findings

  • Stereochemistry Matters : The (3S) configuration in the parent compound shows superior enzymatic inhibition in kinase assays compared to (3R) isomers .
  • Substituent Effects : Trifluoromethyl groups improve compound stability but may introduce synthetic challenges, whereas methyl groups balance bioavailability and ease of synthesis .
  • Safety Profiles : Handling precautions for dihydrochloride salts (e.g., eye/skin protection) are consistent across analogs, but trifluoromethyl derivatives may require additional hazard testing .

Biological Activity

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H14Cl2N4
  • Molecular Weight : 237.13 g/mol
  • CAS Number : 1365931-44-7

This compound acts primarily as an inhibitor in various biochemical pathways. Its structure allows it to interact with specific enzymes and receptors, which can lead to therapeutic effects in diseases such as cancer and neurological disorders.

Biological Activity

  • Antitumor Activity :
    • Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in tumor cells.
    • Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Neuroprotective Effects :
    • Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
    • Case Study : In animal models of Alzheimer’s disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.
  • Anti-inflammatory Properties :
    • This compound has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
    • Case Study : In a model of rheumatoid arthritis, the compound reduced swelling and joint damage, suggesting potential therapeutic applications in autoimmune conditions.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveImproved cognitive function in models
Anti-inflammatoryReduced cytokine levels

Safety and Toxicology

The safety profile of this compound is under investigation. Current data suggest low acute toxicity, but detailed toxicological studies are necessary to establish safe dosage levels for therapeutic use.

Table 2: Toxicological Data Overview

Toxicity TypeData AvailableReference
Acute toxicityNot available
Skin irritationNot available
Eye irritationNot available

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